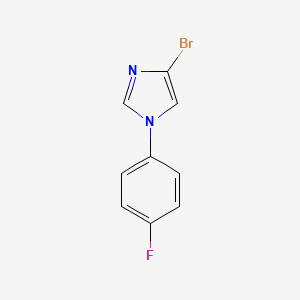

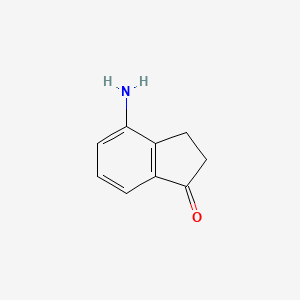

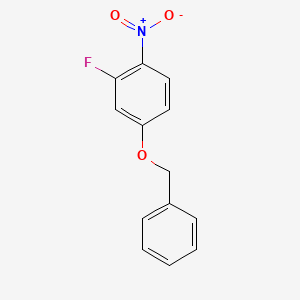

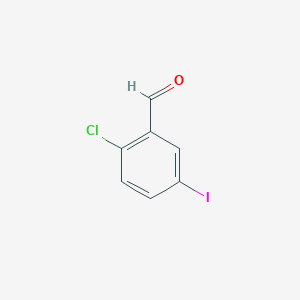

6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one, also known as 6-Bromo-4-TFQ, is a heterocyclic compound that is used in various scientific research applications. It is a synthetic compound that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. 6-Bromo-4-TFQ is an important building block for the synthesis of a variety of compounds, such as drugs, pesticides, and other compounds used in scientific research.

Scientific Research Applications

Pharmacology

6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one: is a compound that can be utilized in pharmacological research due to its potential biological activity. Quinoline derivatives are known to exhibit a wide range of pharmacological properties, including antimalarial, antibacterial, and anticancer activities . This compound could serve as a precursor for synthesizing various bioactive molecules that target specific receptors or enzymes within the body.

Material Science

In material science, this compound could be explored for its properties as an organic semiconductor. Quinolines have been studied for their electronic properties, which could be useful in the development of organic light-emitting diodes (OLEDs) or organic photovoltaic cells . The trifluoromethyl group could potentially enhance the material’s stability and electron affinity, making it a candidate for further study in electronic applications.

Chemical Synthesis

6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one: can act as a building block in chemical synthesis. Its bromine atom is a good leaving group, which makes it a versatile intermediate for coupling reactions to create a variety of complex organic compounds . The trifluoromethyl group also adds to the compound’s reactivity, providing a pathway to synthesize fluorinated derivatives that are increasingly important in pharmaceuticals and agrochemicals.

Analytical Chemistry

This compound could be used as a standard or reagent in analytical chemistry. Its distinct spectroscopic properties, such as UV-Vis absorption and fluorescence, can be leveraged for the detection and quantification of various analytes. Additionally, it could be used in the development of new analytical methods or sensors .

Agricultural Chemistry

In the field of agricultural chemistry, 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one could be investigated for its potential use as a precursor to agrochemicals. Quinoline derivatives have been used to create herbicides and fungicides. The introduction of the trifluoromethyl group could lead to the development of compounds with enhanced biological activity and selectivity .

Environmental Science

The environmental impact and degradation pathways of 6-bromo-4-(trifluoromethyl)quinolin-2(1H)-one can be an area of research in environmental science. Understanding its stability, solubility, and potential biodegradation could provide insights into how such compounds behave in the environment and inform the design of more eco-friendly chemicals .

Biochemistry Research

In biochemistry, this compound could be used to study protein-ligand interactions. The quinoline ring system is often found in molecules that intercalate with DNA or bind to proteins, which can be useful in understanding the mechanisms of various biological processes and diseases .

properties

IUPAC Name |

6-bromo-4-(trifluoromethyl)-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-5-1-2-8-6(3-5)7(10(12,13)14)4-9(16)15-8/h1-4H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHTUPXAZQRIKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=O)N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624250 |

Source

|

| Record name | 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

328955-61-9 |

Source

|

| Record name | 6-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)

![Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1289155.png)